3-Isobutylcyclobutanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

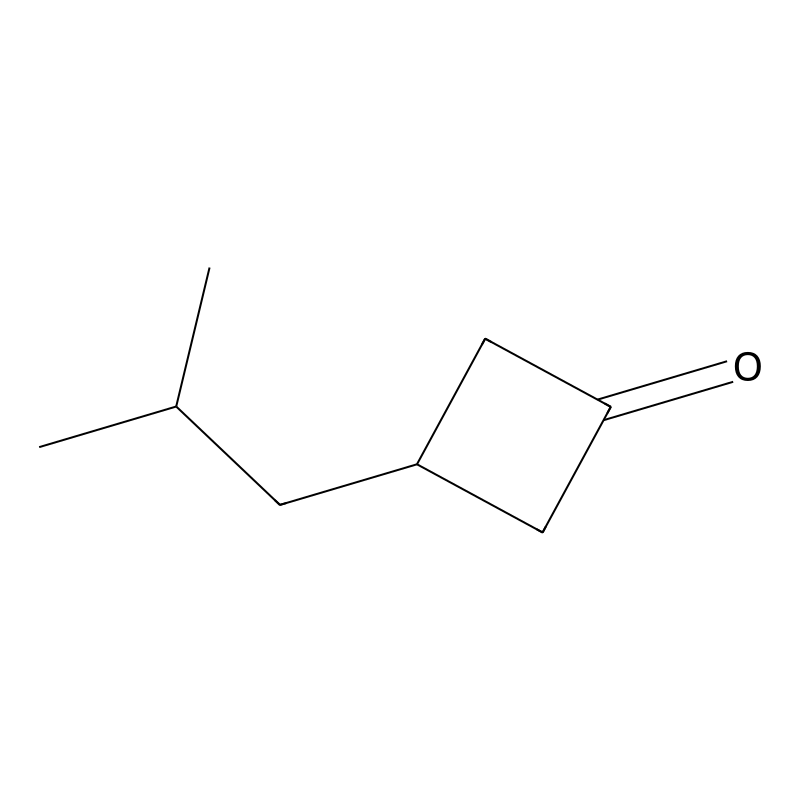

3-Isobutylcyclobutanone is a cyclic ketone characterized by its unique cyclobutane structure, which includes an isobutyl substituent. This compound has garnered interest in organic chemistry due to its interesting structural properties and potential biological activities. The molecular formula of 3-Isobutylcyclobutanone is , and it features a four-membered carbon ring with a carbonyl group (C=O) at the third position, making it a member of the cyclobutanone family.

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: Reduction reactions can convert the ketone to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation: Under oxidative conditions, 3-Isobutylcyclobutanone can be converted into carboxylic acids or lactones, depending on the conditions applied.

The synthesis of 3-Isobutylcyclobutanone can be achieved through several methods:

- Cyclization Reactions: One common approach involves the cyclization of suitable precursors, such as 3-dichloroacetone with isobutylene under acidic conditions.

- Radical Reactions: Another method includes radical-mediated processes that can facilitate the formation of cyclobutane rings from linear precursors.

- Enzymatic Synthesis: Biocatalytic methods using microorganisms like Acinetobacter calcoaceticus have also been explored for selective oxidation and transformation of related compounds to yield cyclobutanones with high enantiomeric purity .

3-Isobutylcyclobutanone has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound in drug development for treating inflammatory diseases or cancer.

- Flavor and Fragrance Industry: The unique structure may lend itself to applications in creating flavoring agents or fragrances.

- Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 3-Isobutylcyclobutanone focus on its metabolic pathways and potential interactions with other drugs. Understanding how this compound interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes, is crucial for evaluating its safety and efficacy in therapeutic contexts

Several compounds share structural similarities with 3-Isobutylcyclobutanone. Here are some notable examples: The presence of the isobutyl group distinguishes 3-Isobutylcyclobutanone from other similar compounds. This bulky substituent influences both its chemical reactivity and biological activity, potentially enhancing interactions with biological targets compared to less substituted analogs.Compound Name Structure Features Unique Aspects 3-Butylcyclobutanone Similar cyclobutane structure without isobutyl group Less steric hindrance compared to isobutyl variant 1-Cyclopentene-1-one Five-membered ring with a carbonyl group Different ring size affecting reactivity 2-Methylcyclopentanone Methyl substituent on a cyclopentanone Altered physical properties due to ring size Uniqueness of 3-Isobutylcyclobutanone